
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, commonly known as BI-1356, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus (T2DM).
作用機序
BI-1356 exerts its therapeutic effects by inhibiting the activity of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, BI-1356 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion. BI-1356 also has other pleiotropic effects, including reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
BI-1356 has been shown to improve glycemic control in patients with T2DM by reducing fasting plasma glucose levels, HbA1c levels, and postprandial glucose excursions. It also has beneficial effects on cardiovascular function, including reducing blood pressure, improving endothelial function, and reducing markers of inflammation and oxidative stress. BI-1356 has also been found to have potential in the treatment of NAFLD and obesity, although further research is needed to confirm these findings.
実験室実験の利点と制限
BI-1356 has several advantages for lab experiments, including its high selectivity for Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, its potency, and its favorable pharmacokinetic profile. However, there are also some limitations to using BI-1356 in lab experiments, including its cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the limited availability of the compound for research purposes.
将来の方向性
There are several future directions for research on BI-1356, including investigating its potential in the treatment of other metabolic disorders, such as NAFLD and obesity, and exploring its pleiotropic effects on cardiovascular function. In addition, further research is needed to elucidate the molecular mechanisms underlying the therapeutic effects of BI-1356 and to identify potential biomarkers of response to the drug. Finally, the development of new and improved Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)- inhibitors, including BI-1356, may lead to the discovery of novel therapeutic targets for the treatment of metabolic disorders.
合成法
The synthesis of BI-1356 involves a multi-step process that starts with the reaction of 1-(1H-indol-1-yl)cyclopentanamine with 2,6-bis(1-methylethyl)benzaldehyde to form the key intermediate, 1-(2,6-bis(1-methylethyl)phenyl)-1-(1H-indol-1-yl)cyclopentane. This intermediate is then reacted with (S)-3-amino-1-(cyclopentylmethyl)-4-piperidinyl 2-cyanobenzyl ketone to obtain the final product, BI-1356. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
BI-1356 has been extensively studied for its therapeutic potential in the treatment of T2DM. It has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. BI-1356 has also been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function. In addition, BI-1356 has been investigated for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity.
特性
CAS番号 |
145131-11-9 |
|---|---|
製品名 |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)- |
分子式 |
C27H35N3O |
分子量 |
417.6 g/mol |
IUPAC名 |
1-[2,6-di(propan-2-yl)phenyl]-3-[(1-indol-1-ylcyclopentyl)methyl]urea |
InChI |
InChI=1S/C27H35N3O/c1-19(2)22-11-9-12-23(20(3)4)25(22)29-26(31)28-18-27(15-7-8-16-27)30-17-14-21-10-5-6-13-24(21)30/h5-6,9-14,17,19-20H,7-8,15-16,18H2,1-4H3,(H2,28,29,31) |
InChIキー |
WPVMHRFUKNCPJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)N3C=CC4=CC=CC=C43 |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)N3C=CC4=CC=CC=C43 |
その他のCAS番号 |
145131-11-9 |
同義語 |
N(sup 1)-(1-(1-Indolyl)cyclopentylmethyl)-N(sup 2)-(2,6-diisopropylphe nyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





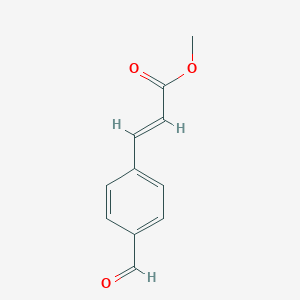

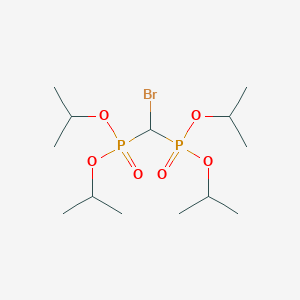
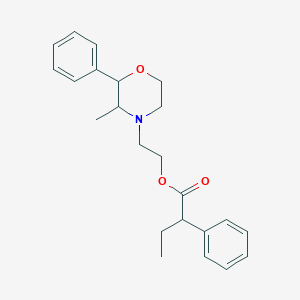
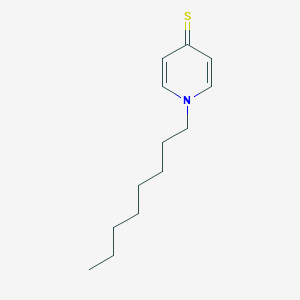
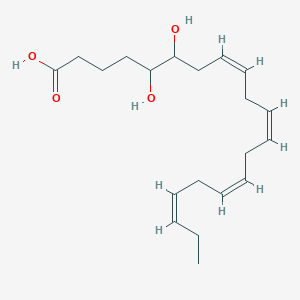
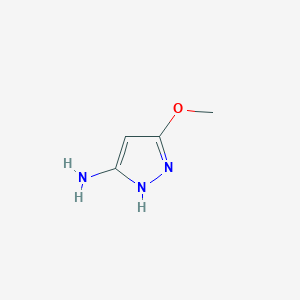
![Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate](/img/structure/B130814.png)
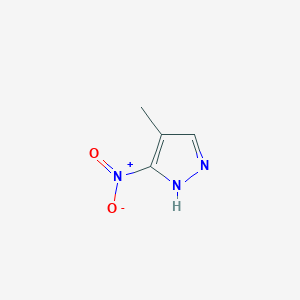
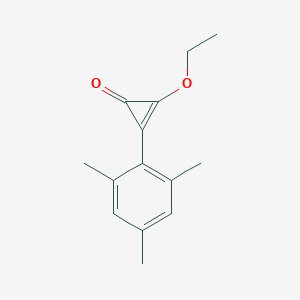
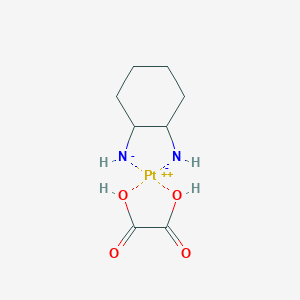
![Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate](/img/structure/B130822.png)